molecular formula C20H21FN2O2 B3018822 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide CAS No. 941905-50-6

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide

Cat. No. B3018822
CAS RN: 941905-50-6
M. Wt: 340.398
InChI Key: DQNPHYSZHPNRMW-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide is a compound that likely shares structural and chemical properties with the tetrahydroquinoline derivatives described in the provided papers. Although the specific compound is not directly studied in these papers, insights can be drawn from the related research on tetrahydroquinoline analogs.

Synthesis Analysis

The synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines, which are structurally related to the compound , has been described using a short and efficient protocol. This involves a reductive amination of ortho-brominated aromatic aldehydes and primary aromatic amines, followed by a palladium-catalyzed ethoxyvinylation and a final intramolecular reductive N-alkylation . Although the exact synthesis of this compound is not detailed, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by a six-membered alicyclic ring attached to an aromatic system. The planarization of such molecules, as seen in the case of NTC6, can facilitate intramolecular charge transfer (ICT) . The presence of substituents on the tetrahydroquinoline core can significantly influence the electronic properties and the stability of the molecule.

Chemical Reactions Analysis

The chemical behavior of tetrahydroquinoline derivatives can involve ICT, as demonstrated by NTC6, which exhibits dual fluorescence in various solvents. This property is attributed to the small energy gap between the S(1) and S(2) states, which is not observed in related molecules with different substituents . The reactivity of this compound could also be influenced by similar electronic factors.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. For instance, the ICT state of NTC6 has a dipole moment of around 19 D, which is comparable to that of 4-(dimethylamino)benzonitrile (DMABN), a molecule known for its solvatochromic properties . The introduction of different substituents can alter properties such as solubility, melting point, and reactivity. The specific physical and chemical properties of this compound would need to be empirically determined, but they are likely to be influenced by the butyl and fluorobenzamide groups attached to the tetrahydroquinoline core.

Scientific Research Applications

Pharmacological Studies and Drug Development

1. If Channel Inhibitors

Compounds structurally related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide have been investigated for their potential as If current channel inhibitors. Such compounds are being developed as treatments for stable angina and atrial fibrillation due to their ability to modulate heart rate by inhibiting the "funny" If current channel expressed in the sinus node of the heart (Umehara et al., 2009).

2. Tumor Proliferation Imaging

Another application of related compounds is in imaging tumor proliferation. For example, fluorine-18 labeled benzamide analogs have been evaluated for their potential in positron emission tomography (PET) imaging of the sigma2 receptor status of solid tumors. Such imaging techniques are crucial for assessing tumor aggressiveness and monitoring response to treatment (Tu et al., 2007).

Chemical Synthesis and Methodology

3. Synthetic Routes Development

Efficient synthetic routes for related compounds, such as YM758 monophosphate, a potent If current channel inhibitor, have been developed. These methodologies focus on avoiding unstable intermediates and eliminating the need for purification by column chromatography, thus offering practical and scalable approaches to synthesizing pharmacologically relevant molecules (Yoshida et al., 2014).

Mechanistic Studies

4. Transporter-Mediated Excretion Investigation

Research on related compounds has also delved into the mechanisms of renal and hepatic excretion, particularly through transporter-mediated processes. Such studies are pivotal in understanding drug metabolism and optimizing pharmacokinetic profiles for therapeutic agents (Umehara et al., 2009).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-2-3-12-23-18-10-9-15(13-14(18)8-11-19(23)24)22-20(25)16-6-4-5-7-17(16)21/h4-7,9-10,13H,2-3,8,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNPHYSZHPNRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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